Ethyl 5-chloro-2-[(2-chloroacetyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate
Description
Ethyl 5-chloro-2-[(2-chloroacetyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate (CAS: 457621-54-4) is a substituted thiophene derivative characterized by a multi-functionalized aromatic core. Its structure includes:
- 2-[(2-Chloroacetyl)amino group: Introduces reactive electrophilic character, enabling covalent interactions in biological systems .
- 4-(4-Fluorophenyl) moiety: Contributes to lipophilicity and π-π stacking interactions, common in pharmacologically active compounds .
- Ethyl ester at position 3: Modifies solubility and serves as a prodrug feature for controlled hydrolysis .
Properties
IUPAC Name |
ethyl 5-chloro-2-[(2-chloroacetyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2FNO3S/c1-2-22-15(21)12-11(8-3-5-9(18)6-4-8)13(17)23-14(12)19-10(20)7-16/h3-6H,2,7H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRHGZFLEROINL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)F)Cl)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-chloro-2-[(2-chloroacetyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate (commonly referred to as compound 1) is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of compound 1, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Compound 1 has the following molecular formula: with a molecular weight of 376.22 g/mol. The structural features include:
- A thiophene ring , which is known for its role in various pharmacological activities.
- A chlorine substituent at the 5-position, which may enhance biological activity through electronic effects.
- A fluorine atom at the para position of the phenyl ring, potentially increasing lipophilicity and affecting receptor interactions.
Table 1: Structural Characteristics of Compound 1
| Property | Value |
|---|---|
| Molecular Formula | C15H12Cl2FNO3S |
| Molecular Weight | 376.22 g/mol |
| Purity | ≥ 95% |
Antimicrobial Activity
Research indicates that compounds with thiophene moieties exhibit significant antimicrobial properties. Compound 1 has been evaluated for its antibacterial and antifungal activities against various pathogens. Studies have shown that modifications in the thiophene structure can lead to enhanced antimicrobial efficacy.
- Case Study : In vitro tests demonstrated that compound 1 exhibited notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Antitumor Activity
The potential of compound 1 as an anticancer agent has been investigated due to its structural similarity to other known antitumor compounds. The presence of electron-withdrawing groups such as chlorine and fluorine is believed to contribute to its cytotoxic effects.
- Research Findings : In a study involving human cancer cell lines, compound 1 showed significant cytotoxicity with IC50 values lower than those of conventional chemotherapeutics . The mechanism appears to involve apoptosis induction through mitochondrial pathways.
Anti-inflammatory Effects
Inflammation is a critical factor in various diseases, including cancer and autoimmune disorders. Compounds similar to compound 1 have been reported to exhibit anti-inflammatory properties.
- Mechanism : It is hypothesized that compound 1 may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to its therapeutic potential .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against bacteria | |
| Antitumor | Cytotoxic in cancer cell lines | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Future Directions
The ongoing research into compound 1 suggests a promising future in drug development. Further studies are needed to:
- Investigate Mechanisms : Detailed mechanistic studies using molecular dynamics simulations could elucidate how compound 1 interacts at the cellular level.
- In Vivo Studies : Animal models will provide insight into the pharmacokinetics and therapeutic efficacy of compound 1.
- Structure-Activity Relationship (SAR) : Exploring variations in the chemical structure may lead to more potent derivatives.
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing Groups: The target’s 5-Cl and 2-chloroacetyl groups enhance electrophilicity compared to amino or cyanoacetyl analogues, favoring covalent target engagement .
Aromatic Substituents : The 4-fluorophenyl group in the target offers a balance of lipophilicity and polarity, whereas phenyl or chlorophenyl substituents in analogues may reduce metabolic stability .
Ester Flexibility : Ethyl esters are retained across analogues, suggesting a shared strategy for modulating bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
